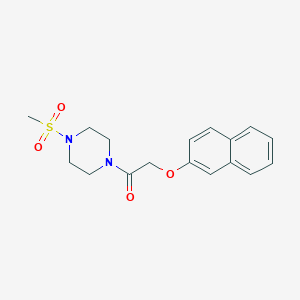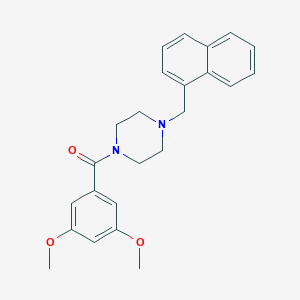
N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide, also known as melatonin, is a hormone that is primarily produced by the pineal gland in the brain. It is involved in regulating the sleep-wake cycle and has been studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
Melatonin acts primarily through its interaction with N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide receptors in the brain. It is involved in the regulation of the sleep-wake cycle, and has been shown to have effects on the circadian rhythm, body temperature, and other physiological processes.
Biochemical and Physiological Effects:
Melatonin has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, and may help to reduce inflammation in the body. In addition, N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide has been shown to have immunomodulatory effects, and may help to regulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Melatonin has a number of advantages for use in lab experiments. It is a naturally occurring hormone, and is relatively easy to synthesize. It has a number of potential therapeutic applications, and has been extensively studied for its effects on various physiological processes. However, there are also some limitations to the use of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide in lab experiments. It can be difficult to control for individual differences in the production of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide, and its effects can vary depending on the time of day and other factors.
Orientations Futures
There are a number of potential future directions for research on N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide. One area of interest is the potential use of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Melatonin has been shown to have neuroprotective effects, and may help to slow the progression of these diseases. Another area of interest is the potential use of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide in the treatment of cancer. Melatonin has been shown to have anti-cancer effects in some studies, and may help to prevent the growth and spread of cancer cells. Finally, there is also interest in the potential use of N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide as a treatment for sleep disorders, depression, and anxiety.
Méthodes De Synthèse
Melatonin can be synthesized from the amino acid tryptophan through a series of enzymatic reactions. The synthesis process involves the conversion of tryptophan to serotonin, which is then converted to N-acetylserotonin, and finally to N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide.
Applications De Recherche Scientifique
Melatonin has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have antioxidant, anti-inflammatory, and immunomodulatory effects, and has been studied for its potential use in the treatment of sleep disorders, depression, anxiety, and neurodegenerative diseases.
Propriétés
Nom du produit |
N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
N-(2-hydroxy-1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)12-10-8-5-3-4-6-9(8)13(2)11(10)15/h3-6,15H,1-2H3,(H,12,14) |
Clé InChI |
UMKXYYIIVZYOQT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(N(C2=CC=CC=C21)C)O |
SMILES canonique |
CC(=O)NC1=C(N(C2=CC=CC=C21)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)



![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)